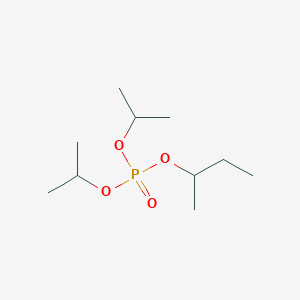

Butan-2-yl dipropan-2-yl phosphate

Description

Butan-2-yl dipropan-2-yl phosphate is a phosphate ester characterized by a central phosphorus atom bonded to three oxygen-linked alkyl groups: one butan-2-yl (sec-butyl) group and two propan-2-yl (isopropyl) groups.

Properties

CAS No. |

646450-44-4 |

|---|---|

Molecular Formula |

C10H23O4P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

butan-2-yl dipropan-2-yl phosphate |

InChI |

InChI=1S/C10H23O4P/c1-7-10(6)14-15(11,12-8(2)3)13-9(4)5/h8-10H,7H2,1-6H3 |

InChI Key |

UPOWNORTIWUPBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OP(=O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl dipropan-2-yl phosphate typically involves the reaction of butan-2-ol with dipropan-2-yl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors are often employed to ensure consistent product quality and to minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into different organophosphate esters.

Substitution: Nucleophilic substitution reactions can replace the butan-2-yl or dipropan-2-yl groups with other organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphate esters .

Scientific Research Applications

Butan-2-yl dipropan-2-yl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.

Biology: This compound is studied for its potential role in biochemical pathways involving phosphorylation.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of butan-2-yl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form stable complexes with metal ions, which can then interact with enzymes involved in phosphorylation processes. This interaction can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butan-2-yl dipropan-2-yl phosphate with structurally and functionally related organophosphorus compounds.

Structural and Functional Analogues

Key Comparative Analysis

Chemical Reactivity and Stability this compound: Expected to exhibit higher hydrolytic stability than carboxylate esters (e.g., (2R)-butan-2-yl (Z)-dodec-5-enoate) due to the phosphate ester’s resistance to enzymatic cleavage. However, it is less stable than phosphonates (e.g., dibutyl propylphosphonate) under acidic conditions due to differences in P=O vs. P–O–C bonding . Aromatic phosphates (e.g., 2-isopropylphenyl diphenyl phosphate): Demonstrate superior thermal stability and flame-retardant properties compared to aliphatic phosphates, attributed to aromatic ring resonance stabilization .

Biological Activity this compound: No direct evidence of biological activity is provided. In contrast, carboxylate esters like (2S)-butan-2-yl (Z)-dodec-5-enoate act as sex pheromones for Lepidoptera species (e.g., Jordanita notata), with enantiomer-specific efficacy (85% purity in EFETOV-S-S-5) .

Industrial Applications Butan-2-yl diethyl phosphate: Serves as a solvent or intermediate, sharing functional versatility with this compound. The latter’s bulkier isopropyl groups may enhance solubility for nonpolar substrates .

Biological Activity

Butan-2-yl dipropan-2-yl phosphate, also known as dibutan-2-yl propan-2-yl phosphate, is an organophosphate compound with significant biological activity. This article explores its biological interactions, potential applications, and relevant research findings.

- Molecular Formula : C10H23O4P

- Molecular Weight : Approximately 238.26 g/mol

This compound is characterized by a phosphate group bonded to two butan-2-yl groups and one propan-2-yl group. This structure allows it to interact with various biological molecules, particularly enzymes and receptors, influencing several metabolic pathways.

Organophosphates like this compound primarily exert their effects through the modulation of enzyme activities. They can act as substrates or inhibitors in phosphorylation reactions, which are crucial for cellular signaling and metabolism. The phosphate group can coordinate with metal ions essential for enzymatic functions, potentially altering enzyme kinetics and impacting metabolic pathways related to energy production and biosynthesis.

Biological Activity

Research indicates that this compound may influence various biological systems:

- Enzyme Modulation : It has been shown to affect enzyme activities, potentially acting as an inhibitor or substrate in key biochemical pathways.

- Cellular Signaling : The compound may play a role in phosphorylation processes that are vital for cellular communication and function.

- Toxicological Studies : As an organophosphate, it is essential to consider its potential toxicity, especially regarding neurotoxic effects observed in other similar compounds.

Applications

The compound's unique structure lends itself to various applications:

| Application Area | Description |

|---|---|

| Agriculture | Used as a pesticide due to its ability to disrupt pest metabolic pathways. |

| Pharmaceuticals | Potentially useful in drug formulation due to its biological activity. |

| Industrial Chemistry | Employed in the synthesis of other organophosphate compounds. |

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed that the compound could significantly alter enzyme kinetics. For instance, it was found to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in neurotransmission, leading to prolonged acetylcholine action at synapses.

Case Study 2: Toxicological Assessment

Research assessing the toxicological profile of this compound demonstrated that high concentrations could lead to neurotoxic effects similar to those observed with other organophosphates. This raises concerns regarding its safety in agricultural applications and necessitates further studies on its environmental impact .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other organophosphate compounds is insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sec-butyl diisopropyl phosphate | C10H23O4P | Contains sec-butyl groups |

| Butan-2-yl diethyl phosphate | C10H23O4P | Contains ethyl groups instead of propan |

| Butan-2-yl diphenyl phosphate | C16H19O4P | Contains phenyl groups |

| Pentan-2-yl dipropyl phosphate | C11H25O4P | Features pentan instead of butan |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.